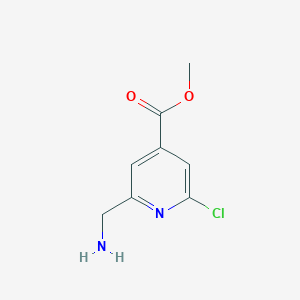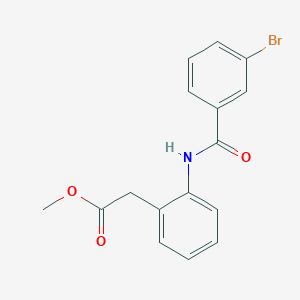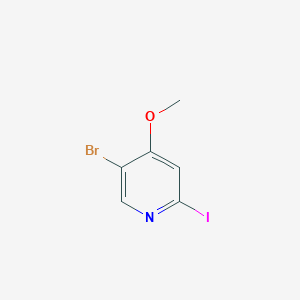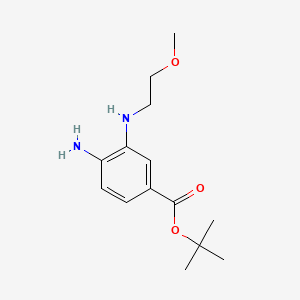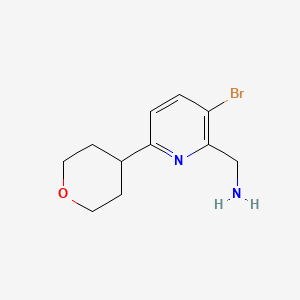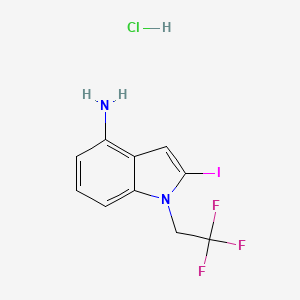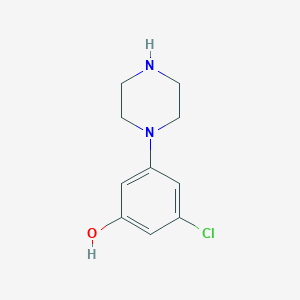![molecular formula C7H3BrO2S2 B13922945 3-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13922945.png)
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and bromine atoms within its structure It is a derivative of thieno[3,2-b]thiophene, which is a fused ring system consisting of two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothieno[3,2-b]thiophene-2-carboxylic acid typically involves the bromination of thieno[3,2-b]thiophene followed by carboxylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under dark conditions . The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Dimethylformamide (DMF): Common solvent for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Carbon Dioxide: Used for carboxylation under high pressure.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Oxidized or Reduced Thiophenes: Formed through oxidation or reduction reactions.
Coupled Products: Formed through cross-coupling reactions.
Scientific Research Applications
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Synthesis: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Bromothieno[3,2-b]thiophene-2-carboxylic acid depends on its application. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and conductive materials. The bromine atom can participate in various substitution reactions, enabling the modification of the compound for specific applications. The carboxylic acid group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Bromothieno[3,2-b]thiophene: Lacks the carboxylic acid group, making it less versatile in certain applications.
2-Bromo-3-thiophenecarboxylic acid: Similar structure but with different substitution patterns, leading to different reactivity and applications.
3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid: Contains a cyano group, which can influence its electronic properties and reactivity.
Uniqueness
3-Bromothieno[3,2-b]thiophene-2-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups. This combination allows for a wide range of chemical modifications and applications, particularly in the fields of organic electronics and materials science.
Properties
Molecular Formula |
C7H3BrO2S2 |
|---|---|
Molecular Weight |
263.1 g/mol |
IUPAC Name |
6-bromothieno[3,2-b]thiophene-5-carboxylic acid |
InChI |
InChI=1S/C7H3BrO2S2/c8-4-5-3(1-2-11-5)12-6(4)7(9)10/h1-2H,(H,9,10) |
InChI Key |
ZPSODCDGAOVNPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=C2Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


